molecular formula C11H13BrN2O5 B10850042 L-5-(bromovinyl)deoxyuridine

L-5-(bromovinyl)deoxyuridine

Cat. No.: B10850042
M. Wt: 333.13 g/mol
InChI Key: ODZBBRURCPAEIQ-RNVICZODSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-5-(bromovinyl)deoxyuridine involves the halogenation of deoxyuridine. One common method is the bromination of 5-vinyl-2’-deoxyuridine using bromine in the presence of a suitable solvent . The reaction typically proceeds under mild conditions, ensuring high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: L-5-(bromovinyl)deoxyuridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions typically occur under mild conditions.

    Cycloaddition Reactions: These reactions often require specific catalysts or elevated temperatures to proceed efficiently.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: L-5-(bromovinyl)deoxyuridine is unique due to its high selectivity and potency against herpes simplex virus type 1 and varicella-zoster virus. Its ability to inhibit viral DNA polymerase with minimal effects on host cell metabolism sets it apart from other similar compounds .

Properties

Molecular Formula

C11H13BrN2O5

Molecular Weight

333.13 g/mol

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13BrN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+/t7-,8+,9-/m0/s1

InChI Key

ODZBBRURCPAEIQ-RNVICZODSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)CO)O

Origin of Product

United States

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